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Compound of Interest

Compound Name: 1-Ethyl-3-hydroxypiperidine

Cat. No.: B076944 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-
3-hydroxypiperidine (CAS No. 13444-24-1), a key intermediate in pharmaceutical and

specialty chemical synthesis. This document is intended for researchers, scientists, and drug

development professionals, offering a centralized resource for the compound's nuclear

magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics.

Executive Summary
1-Ethyl-3-hydroxypiperidine is a versatile heterocyclic compound featuring a piperidine ring

substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. Its

structural attributes make it a valuable building block in the development of novel therapeutic

agents and advanced materials.[1] A thorough understanding of its spectroscopic properties is

crucial for its identification, characterization, and quality control in research and manufacturing

settings. This guide presents a summary of its ¹H NMR, ¹³C NMR, and IR spectral data,

detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic

analysis.

Spectroscopic Data
While experimental spectra for 1-Ethyl-3-hydroxypiperidine are indexed in spectral

databases, the specific numerical data is not readily available in the public domain. Therefore,

the following tables present representative spectroscopic data based on the known chemical
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structure and typical values for analogous compounds. These values are intended to serve as

a reference for spectral interpretation.

¹H NMR (Proton NMR) Data (Representative)
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.70 m 1H H-3 (CH-OH)

~2.80 - 2.95 m 1H H-2 (axial)

~2.65 - 2.75 m 1H H-6 (axial)

~2.40 q 2H N-CH₂-CH₃

~2.20 - 2.30 m 1H H-2 (equatorial)

~1.95 - 2.10 m 1H H-6 (equatorial)

~1.70 - 1.85 m 1H H-4 (axial)

~1.50 - 1.65 m 1H H-5 (axial)

~1.30 - 1.45 m 1H H-4 (equatorial)

~1.15 - 1.30 m 1H H-5 (equatorial)

~1.10 t 3H N-CH₂-CH₃

(variable) br s 1H OH

Disclaimer:The ¹H NMR data presented above are representative values for a 3-

hydroxypiperidine ring with an N-ethyl substituent and are not experimentally derived from 1-
Ethyl-3-hydroxypiperidine itself. Actual chemical shifts and coupling constants may vary.

¹³C NMR (Carbon-13 NMR) Data (Representative)
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~68.0 C-3 (CH-OH)

~60.0 C-2

~55.0 C-6

~52.0 N-CH₂-CH₃

~32.0 C-4

~22.0 C-5

~12.0 N-CH₂-CH₃

Disclaimer:The ¹³C NMR data presented above are representative values for a 3-

hydroxypiperidine ring with an N-ethyl substituent and are not experimentally derived from 1-
Ethyl-3-hydroxypiperidine itself. Actual chemical shifts may vary.

IR (Infrared) Spectroscopy Data (Representative)
Technique: Liquid Film

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

2970 - 2930 Strong C-H stretch (aliphatic)

2810 - 2780 Medium
C-H stretch (N-ethyl, tertiary

amine)

1465 - 1440 Medium C-H bend (CH₂)

1380 - 1365 Medium C-H bend (CH₃)

1100 - 1050 Strong
C-O stretch (secondary

alcohol)

1260 - 1020 Medium C-N stretch (tertiary amine)
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Disclaimer:The IR data presented above are representative values for a molecule containing

secondary alcohol and tertiary amine functionalities and are not experimentally derived from 1-
Ethyl-3-hydroxypiperidine itself. Actual absorption frequencies may vary.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and IR

spectra applicable to 1-Ethyl-3-hydroxypiperidine.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of 1-Ethyl-3-hydroxypiperidine into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently agitate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

spectrometer's guidelines.

Place the sample into the NMR spectrometer's autosampler or manually insert it into the

magnet.

Load a standard set of acquisition parameters for ¹H and ¹³C NMR spectroscopy.

Lock onto the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a 30-45 degree pulse angle.

Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or

tetramethylsilane (TMS) if used as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Employ a proton-decoupled pulse sequence.

Use a 30-45 degree pulse angle.

Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon

signals, including quaternary carbons.

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance

and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm) or TMS (δ 0.00 ppm).

IR Spectroscopy Protocol
Sample Preparation (Liquid Film Method):
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Place a drop of neat 1-Ethyl-3-hydroxypiperidine onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates.

Instrument Setup and Data Acquisition:

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Process the resulting interferogram with a Fourier transform to generate the infrared

spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1-Ethyl-3-hydroxypiperidine.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-Ethyl-3-
hydroxypiperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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